![molecular formula C24H25F3N2O3S B2683564 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole CAS No. 878060-83-4](/img/structure/B2683564.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
Mécanisme D'action
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be well-tolerated and to exhibit dose-dependent inhibition of BTK activity. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is its selectivity for BTK, which reduces the risk of off-target effects. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in preclinical studies, suggesting that it may have potential as a cancer therapy. However, there are also some limitations to using 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole in lab experiments. For example, the synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole is complex and requires specialized equipment and expertise. Moreover, the cost of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole may be a barrier to its widespread use in research.
Orientations Futures
There are several potential future directions for research on 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. One area of interest is the development of combination therapies that include 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. For example, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in combination with other BTK inhibitors, such as ibrutinib. Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole may also be effective in combination with other cancer therapies, such as immunotherapy and chemotherapy. Another area of interest is the development of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole analogs that have improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to determine the clinical efficacy and safety of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole in human trials.
Méthodes De Synthèse
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoethylamine, which results in the formation of 1-(2-azepan-1-yl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 3-(trifluoromethyl)benzylsulfonyl chloride, which leads to the formation of 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole. The final product is obtained through a purification process that involves chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In preclinical studies, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Moreover, 1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole has been found to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O3S/c25-24(26,27)19-9-7-8-18(14-19)17-33(31,32)22-15-29(21-11-4-3-10-20(21)22)16-23(30)28-12-5-1-2-6-13-28/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYGGHRMHJYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

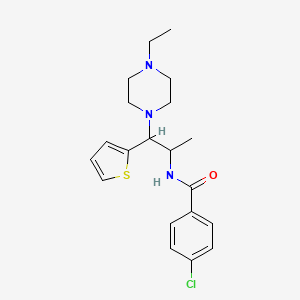
![N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2683483.png)


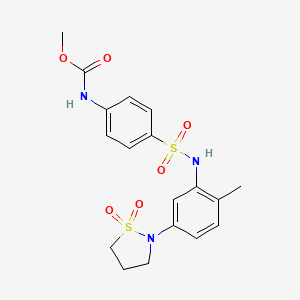
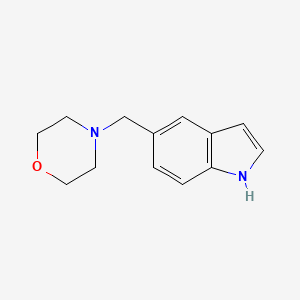
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)
![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)
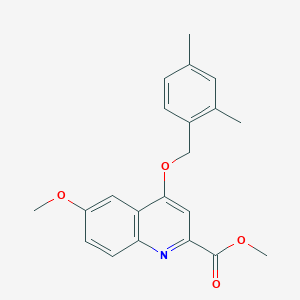
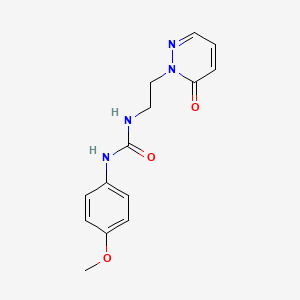
![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)